Bromo-DragonFLY, also known as 3C-Bromo-Dragonfly or DOB-Dragonfly, is a synthetic compound belonging to the phenethylamine family. It was first synthesized in 1998 by David E. Nichols as part of research into serotonin receptors in the brain. The compound is characterized by its potent hallucinogenic properties, primarily acting as a full agonist at the 5-HT2A receptor, which is implicated in mood and perception regulation . Its chemical structure features a bromine atom and resembles a dragonfly, which is the origin of its name .
These reactions contribute to its stability and resistance to hepatic metabolism, resulting in prolonged effects in users.
Bromo-DragonFLY exhibits high affinity for various serotonin receptors:
This high receptor affinity correlates with its potent hallucinogenic effects, making it significantly more potent than traditional hallucinogens like mescaline and LSD . The compound also acts as a monoamine oxidase A inhibitor, which can enhance its psychoactive effects and increase toxicity risks .
The synthesis of Bromo-DragonFLY involves a multi-step process starting from hydroquinone. Key steps include:
Research indicates that Bromo-DragonFLY interacts significantly with serotonin receptors, particularly the 5-HT2A receptor, leading to profound alterations in perception and mood. Its interactions can cause severe physiological effects, including vasoconstriction and potential tissue necrosis due to its action as an alpha-1 agonist . The compound's long duration of action complicates overdose situations, often requiring extensive medical intervention.
Bromo-DragonFLY shares structural similarities with several other compounds in the phenethylamine class, particularly those that also act on serotonin receptors. Here are some notable comparisons:
Compound Name | Structural Features | Potency (relative) | Unique Aspects |
---|---|---|---|
2C-B-FLY | Furan ring structure | Less potent | Lower receptor affinity than Bromo-DragonFLY |
DOB (2,5-Dimethoxy-4-bromophenethylamine) | Methoxy groups on phenyl ring | Similar potency | Less complex structure |
2C-I | Iodine substitution on phenethylamine | Less potent | Different halogen substitution |
25I-NBOMe | N-benzyl derivative | Highly potent | Different mechanism of action |
Bromo-DragonFLY's unique combination of structural features—such as the tetrahydrobenzodifuran nucleus—contributes to its distinctive potency and effects compared to these similar compounds .